molecular formula C9H10ClN3S B7574893 n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine

n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine

Cat. No.: B7574893
M. Wt: 227.71 g/mol
InChI Key: XLVPDFLUCXLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-methyl group on the pyrazole ring and a (5-chlorothiophen-2-yl)methyl substituent on the amine group.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPDFLUCXLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs.

Mechanism of Action

The mechanism of action of N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${10}$H${11}$ClN$_4$S.
  • Synthesis: Typically prepared via reductive amination between 1-methyl-1H-pyrazol-3-amine and 5-chlorothiophene-2-carbaldehyde, using NaBH$_4$ as a reducing agent in ethanol under acidic conditions (e.g., acetic acid) .
  • Purity : Reported HPLC purity of ≥98% for structurally similar analogues (e.g., compound 8e in ) .

Comparison with Structural Analogues

The compound’s structural analogues differ in substituents on the pyrazole ring or the thiophene moiety. These variations influence physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison:

Table 1: Structural and Analytical Comparison

Compound Name Substituents on Pyrazole Thiophene Substituent Molecular Weight (g/mol) HRMS [M+H]+ (Observed/Calculated) Key Applications
N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine 1-methyl 5-chloro 254.73 Not explicitly reported Thrombin inhibition
8g: N-[(5-Chlorothiophen-2-yl)methyl]-3-phenyl-1H-pyrazol-5-amine 3-phenyl 5-chloro 300.77 257.1746/257.1761 Thrombin inhibition
8i: N-[(5-Chlorothiophen-2-yl)methyl]-3-cyclohexyl-1H-pyrazol-5-amine 3-cyclohexyl 5-chloro 294.81 256.1832/256.1808 Thrombin inhibition
8e: N-[(5-Chlorothiophen-2-yl)methyl]-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridin-3-yl 5-chloro 281.73 241.1086/241.1084 Thrombin inhibition (99.1% purity)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 4-methyl 5-methyl 207.29 Not reported Not specified

Key Observations:

Aromatic vs. Aliphatic Substituents: Compound 8g (3-phenyl) and 8i (3-cyclohexyl) show that bulky aliphatic groups (e.g., cyclohexyl) reduce molecular weight but may compromise solubility compared to aromatic substituents .

Synthetic Yields :

  • Compound 8i was synthesized in 43% yield via reductive amination , while 8e required optimized conditions (excess NaBH$_4$) to achieve comparable yields .

Biological Relevance :

  • Thrombin inhibition data for the parent compound is inferred from structurally similar molecules. For example, 8g and 8e were tested in enzymatic assays, with 8e ’s high purity suggesting superior pharmacokinetic properties .

Contrast with Non-Chlorinated Analogues: The 5-methylthiophene derivative () lacks the chlorine atom, reducing electrophilicity and possibly diminishing inhibitory potency .

Biological Activity

n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly as a thrombin inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring linked to a 5-chlorothiophen moiety via a methylene bridge. The molecular formula is C8H8ClN3SC_8H_8ClN_3S, with a molecular weight of approximately 189.68 g/mol. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC8H8ClN3S
Molecular Weight189.68 g/mol
CAS Number919475-78-8
LogP4.6
Melting PointNot Available

Research indicates that this compound functions primarily as a thrombin inhibitor through a serine-trapping mechanism. In this context, the compound interacts with the active site of thrombin, specifically targeting the catalytic serine residue (Ser195). This interaction leads to transient inhibition of thrombin's enzymatic activity, which is crucial in blood coagulation processes.

Antithrombotic Activity

In a study evaluating various pyrazole derivatives, this compound demonstrated potent thrombin inhibition with an IC50 value of 16 nM , indicating high efficacy compared to other compounds in the series. For instance, another derivative with a different substituent had an IC50 of 419 nM , showcasing that structural modifications significantly influence biological activity .

Antiproliferative Effects

In addition to its anticoagulant properties, preliminary assessments suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines. While specific data on its anticancer activity remains limited, related compounds in the pyrazole class have shown promising results against breast and colon cancer cell lines, suggesting potential avenues for further exploration .

Case Studies and Research Findings

  • Thrombin Inhibition Study : A series of experiments indicated that compounds bearing the 5-chlorothiophen moiety consistently outperformed other structural variants in thrombin inhibition assays. The study highlighted that substituents at the 3-position of the pyrazole core were crucial for enhancing inhibitory potency .
  • Structure-Activity Relationship (SAR) : Analysis of various pyrazole derivatives revealed that modifications to the thiophene group could significantly affect biological activity. For example, replacing the chlorothiophene with other aromatic systems resulted in diminished thrombin inhibition, emphasizing the importance of specific functional groups in mediating biological effects .
  • Potential for Drug Development : Given its potent biological activity and favorable pharmacokinetic properties (as indicated by LogP values), this compound presents a viable candidate for further development as an antithrombotic agent or as part of combination therapies for cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine?

A two-step approach is typically employed: (1) Synthesis of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles, followed by (2) alkylation using (5-chlorothiophen-2-yl)methyl halides. For example, copper-catalyzed coupling (e.g., Ullmann-type reactions) under basic conditions (Cs₂CO₃) can facilitate amine alkylation, as demonstrated in analogous pyrazole derivatives . Solvent choice (e.g., DMSO or DMF) and temperature (35–80°C) significantly impact yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., methyl group at position 1 of pyrazole and chlorothiophene connectivity). For example, methyl groups on pyrazole typically resonate at δ 3.2–3.8 ppm, while thiophene protons appear as doublets in aromatic regions .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
  • FTIR : Identifies N-H stretches (~3298 cm⁻¹ for primary amines) and C-Cl vibrations (750–550 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

Column chromatography using gradients of ethyl acetate/hexane (0–100%) effectively removes unreacted starting materials and byproducts . For polar impurities, recrystallization in ethanol or acetonitrile is recommended. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For instance, reaction path searches using software like GRRM or Gaussian can model intermediates in copper-catalyzed coupling reactions, reducing trial-and-error experimentation . Solvent effects can be simulated via COSMO-RS to select optimal polar aprotic solvents (e.g., DMF vs. DMSO) .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

Comparative structure-activity relationship (SAR) studies are critical. For example, replacing a chlorobenzyl group (IC₅₀ = 12 µM in anticancer assays ) with a chlorothiophene moiety may alter lipophilicity (clogP) and hydrogen-bonding capacity, impacting target binding. Use molecular docking (e.g., AutoDock Vina) to map interactions with biological targets like kinases or GPCRs . Validate hypotheses with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies improve regioselectivity in the alkylation of pyrazole amines?

  • Steric effects : Bulkier bases (e.g., KOtBu over NaOH) favor alkylation at less hindered nitrogen sites.
  • Catalysis : Copper(I) bromide enhances selectivity in Ullmann-type couplings by stabilizing transition states .
  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions like over-alkylation .

Q. How to design bioassays to evaluate the biological activity of this compound?

  • Cellular assays : Use MTT or CellTiter-Glo® for cytotoxicity screening against cancer lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Employ fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (IC₅₀ determination).
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize analogs for in vivo studies .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale?

  • Heat dissipation : Exothermic reactions (e.g., alkylation) require jacketed reactors with precise temperature control to avoid decomposition .
  • Catalyst recovery : Immobilize copper catalysts on silica or polymer supports to facilitate recycling and reduce metal contamination .
  • Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and impurities in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.